molecular formula C23H24N2O6 B12822731 Fmoc-D-Dab(alloc)-OH

Fmoc-D-Dab(alloc)-OH

Cat. No.: B12822731
M. Wt: 424.4 g/mol
InChI Key: YIVBOSPUFNDYMF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic name for this compound is Nα-(9-fluorenylmethyloxycarbonyl)-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid , reflecting its protective groups and stereochemical configuration. Its molecular formula, C₂₃H₂₄N₂O₆ , corresponds to a molecular weight of 424.45 g/mol . The compound’s CAS registry number is 387824-78-4 for the D-enantiomer, distinguishing it from the L-form (CAS 204316-32-5).

Table 1: Key Identifiers of this compound

Property Value
Molecular Formula C₂₃H₂₄N₂O₆
Molecular Weight 424.45 g/mol
CAS Number (D-form) 387824-78-4
Synonyms Fmoc-D-Dab(Aloc)-OH; Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid

The Fmoc and Alloc groups are carbamate-based protecting agents, critical for temporally controlled deprotection in peptide synthesis.

Stereochemical Configuration and Chiral Centers

This compound contains two chiral centers : the α-carbon (C2) and the γ-carbon (C4) of the 2,4-diaminobutyric acid backbone. The D-configuration at the α-carbon (C2) is defined by the Cahn-Ingold-Prelog priority rules, where the amino group (NH-Fmoc) holds the highest priority, followed by the carboxylate (COOH), the side chain (CH₂NH-Alloc), and the hydrogen atom. This configuration contrasts with the L-enantiomer, which is biologically less common in synthetic peptides.

The γ-amino group (C4) is protected by the Alloc group, which does not introduce additional chirality due to its symmetric allyl moiety. However, the stereochemical integrity of the α-carbon is crucial for maintaining peptide secondary structures, such as β-turns or helices, during synthesis.

Protective Group Architecture: Fmoc and Alloc Functionalities

The orthogonal protection strategy in this compound hinges on the distinct removal conditions of its two protective groups:

Fmoc Group :

  • Role : Protects the α-amino group during peptide elongation.
  • Deprotection : Removed under basic conditions (e.g., 20% piperidine in DMF) via β-elimination, generating a fluorescent byproduct.
  • Advantage : Compatible with acid-labile linkers in solid-phase synthesis.

Alloc Group :

  • Role : Shields the γ-amino group, allowing selective modification post-Fmoc removal.
  • Deprotection : Cleaved via palladium-catalyzed allyl transfer in the presence of nucleophiles (e.g., phenylsilane).
  • Advantage : Enables sequential side-chain modifications without disturbing the peptide backbone.

Table 2: Comparison of Protective Groups

Group Removal Condition Application
Fmoc Base (piperidine) Temporary α-amino protection
Alloc Palladium/nucleophile Orthogonal γ-amino protection

This dual protection system is pivotal for synthesizing branched peptides or cyclic structures requiring selective amino group reactivity.

Crystallographic Data and Conformational Studies

While explicit crystallographic data for this compound are not detailed in the provided sources, its conformational preferences can be inferred from structural analogs. The Fmoc group introduces steric bulk and aromaticity, favoring extended conformations in nonpolar solvents and π-π stacking interactions in solid-phase matrices. The Alloc group , with its allyl moiety, contributes moderate hydrophobicity, enhancing solubility in organic solvents like dichloromethane or DMF.

Molecular modeling suggests that the carbamate linkage between the Fmoc group and the α-amino group restricts rotation around the N–C bond, stabilizing a planar conformation that minimizes steric clashes. This rigidity may influence coupling efficiency during peptide synthesis, particularly in sterically demanding sequences.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVBOSPUFNDYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dab(alloc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The alloc group is introduced using alloc-Cl (allyloxycarbonyl chloride) under similar conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .

Chemical Reactions Analysis

Deprotection Reactions

Deprotection is critical for sequential peptide elongation and functionalization.

Fmoc Group Removal

  • Reagent : 20–30% Piperidine in DMF.

  • Conditions : Room temperature, 20–30 minutes.

  • Mechanism : Base-induced β-elimination cleaves the Fmoc group, releasing the α-amino group .

Alloc Group Removal

  • Reagent : Palladium(0) catalyst (e.g., Pd(PPh₃)₄) with a nucleophile (e.g., morpholine).

  • Conditions : Anhydrous THF or DCM, inert atmosphere, 1–2 hours .

  • Mechanism : Oxidative insertion of palladium into the allyl-carbon bond, followed by nucleophilic attack to release CO₂ and the allyl group.

Reaction Reagent Conditions Product
Fmoc DeprotectionPiperidineDMF, RT, 20–30 minFree α-amino group
Alloc DeprotectionPd(0)/MorpholineTHF/DCM, N₂, 1–2 hrFree side-chain amino group

Coupling Reactions

Coupling reactions form peptide bonds between Fmoc-D-Dab(Alloc)-OH and other amino acids.

Activation and Coupling

  • Reagents :

    • Carbodiimides : DIC or DCC with HOBt or HOAt.

    • Phosphonium Salts : HBTU, HATU with DIEA.

  • Conditions : DMF or DCM, 0°C to RT, 1–12 hours .

Challenges and Solutions

  • Secondary Amine Coupling : Low reactivity of secondary amines (e.g., proline derivatives) requires aggressive activation.

    • Solution : Use of 2-chloro-1,3-dimethylimidazolidium hexafluorophosphate (CIP) with HOAt achieves >90% coupling efficiency .

  • Racemization : Minimized using HOBt/HOAt additives and low-temperature coupling .

Coupling Method Reagents Efficiency Racemization Risk
DIC/HOBtDIC, HOBt, DIEAHighLow
CIP/HOAtCIP, HOAt, CollidineModerateVery Low
HBTU/DIEAHBTU, DIEAHighModerate

Acylation and Substitution Reactions

The free amino groups (after deprotection) participate in further functionalization.

Acylation

  • Reagents : Acyl chlorides (e.g., acetic anhydride).

  • Conditions : DCM, DIEA, 0°C to RT.

  • Application : Introduces acetyl or other acyl groups for peptide modification.

Nucleophilic Substitution

  • Reagents : Alkyl halides, thiols, or amines.

  • Conditions : Polar aprotic solvents (e.g., DMF), RT.

Reaction Type Reagent Product
AcylationAcetic AnhydrideAcetylated side chain
AlkylationMethyl IodideMethylated side chain
ThiolationThioglycolic AcidThiol-functionalized derivative

Stability and Handling Considerations

  • Storage : 0–8°C, desiccated .

  • Solubility : Soluble in DMF, DCM, THF; sparingly soluble in water .

  • Degradation : Prolonged exposure to piperidine or palladium catalysts may lead to side reactions; strict reaction time control is essential .

Scientific Research Applications

Applications in Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Dab(alloc)-OH serves as a building block in Fmoc-based solid-phase peptide synthesis. Its unique structure allows for efficient incorporation into peptide chains while maintaining stability under standard coupling conditions. The Alloc group can be selectively removed using palladium-mediated deprotection, enabling further functionalization of the peptide backbone .

2. Synthesis of Bicyclic Peptides
Recent studies have highlighted the use of this compound in synthesizing bicyclic peptides. These compounds often exhibit enhanced biological activity compared to their linear counterparts. The ability to introduce complex side chains through the selective deprotection of the Alloc group facilitates the development of structurally diverse bicyclic peptides .

Drug Development

1. Antiviral Compounds
this compound has been utilized in synthesizing inhibitors for viral proteases, such as those from the Zika virus. Peptides synthesized with this compound have shown promising inhibitory activity, indicating its potential role in antiviral drug development .

2. Antifungal Agents
Studies have demonstrated that analogs incorporating this compound can enhance the antifungal potency of existing compounds. This application is particularly relevant in developing treatments for resistant fungal strains .

Bioconjugation and Targeted Delivery

The versatility of this compound extends to bioconjugation strategies, where it can be employed to link peptides to various biomolecules or drug carriers. This capability is crucial for developing targeted delivery systems in cancer therapy and other medical applications.

Case Studies

Study Application Findings
Angewandte Chemie (2022)Bicyclic Peptide SynthesisDemonstrated that this compound could be incorporated into bicyclic peptides with significant biological activity against viral targets .
MDPI (2022)Antifungal PotentiationShowed that incorporating this compound into antifungal compounds improved efficacy against resistant strains .
THNO (2020)Drug DevelopmentDeveloped novel PSMA-targeting radioligands utilizing this compound as a key component, showing potential in prostate cancer therapy .

Mechanism of Action

The mechanism of action of peptides synthesized using Fmoc-D-Dab(alloc)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or nucleic acids, to exert their effects. The Fmoc and alloc groups facilitate the synthesis of peptides with precise sequences and functionalities, enabling the study of their interactions with biological targets .

Comparison with Similar Compounds

Fmoc-L-Dab(alloc)-OH

Structural Differences :

  • Stereochemistry : L-configuration at the α-carbon (vs. D-configuration in Fmoc-D-Dab(alloc)-OH).
  • Applications : While both isomers are used in SPPS, the L-form is less common in therapeutic peptides due to lower proteolytic stability. However, it is critical in synthesizing natural L-peptide sequences .

Key Data :

Property This compound Fmoc-L-Dab(alloc)-OH
CAS Number 204316-32-5 204316-32-5 (stereoisomer)
Deprotection Conditions Pd(0)/PhSiH₃ (Alloc) Pd(0)/PhSiH₃ (Alloc)
Stability to Enzymes High (D-configuration) Moderate (L-configuration)

Research Findings :

  • This compound is preferred in antimicrobial peptide synthesis (e.g., polymyxin analogs) for enhanced stability , while the L-form is used in structural studies requiring natural stereochemistry .

Fmoc-D-Dab(Boc)-OH

Structural Differences :

  • Protective Group: Boc (tert-butoxycarbonyl) on the γ-amino group instead of Alloc.
  • Deprotection : Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), whereas Alloc requires Pd(0)-mediated deprotection .

Key Data :

Property This compound Fmoc-D-Dab(Boc)-OH
Deprotection Conditions Pd(0)/PhSiH₃ TFA (≥95%)
Orthogonality Compatible with Boc/Fmoc Limited in multi-step SPPS
Applications Bicyclic peptides Antimicrobial peptides

Research Findings :

  • Boc protection is advantageous in linear peptide synthesis due to its acid stability, but Alloc is superior for multi-cyclic systems requiring orthogonal deprotection .
  • Fmoc-D-Dab(Boc)-OH is used in chlorambucil-polyamide conjugates for cancer therapy, where Boc stability aligns with acidic cleavage workflows .

Fmoc-Dap(Alloc)-OH

Structural Differences :

  • Backbone: 2,3-diaminopropionic acid (Dap) with a shorter side chain than Dab.
  • Protection: Alloc on the β-amino group (vs. γ-amino in Dab derivatives) .

Key Data :

Property This compound Fmoc-Dap(Alloc)-OH
Side Chain Length 4-carbon (Dab) 3-carbon (Dap)
Applications Macrocyclic antibiotics Peptide turn motifs

Research Findings :

  • The shorter Dap backbone restricts its use in large macrocycles but is ideal for stabilizing β-turn structures in small peptides .

Fmoc-Arg(Pbf)-OH

Functional Differences :

  • Amino Acid: Arginine (charged side chain) vs. Dab (neutral side chain).
  • Protection: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protects the guanidino group .

Key Data :

Property This compound Fmoc-Arg(Pbf)-OH
Side Chain Neutral (γ-amine) Charged (guanidine)
Synthesis Challenges Moderate High steric hindrance

Research Findings :

  • Fmoc-Arg(Pbf)-OH requires optimized coupling protocols (e.g., HOBt/DIC activation) due to steric bulk, whereas this compound couples efficiently under standard SPPS conditions .

Biological Activity

Fmoc-D-Dab(alloc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-D-2,4-diaminobutyric acid) is a synthetic amino acid widely utilized in peptide synthesis. Its unique structural features and protective groups make it an essential component in the development of bioactive peptides. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure :

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 342.35 g/mol
  • Purity : Minimum 98%
  • Enantiomeric Purity : Minimum 99.9%

The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is commonly used for the protection of amino groups during peptide synthesis, and an alloc (allyloxycarbonyl) group that can be selectively removed under mild conditions, making it advantageous for synthesizing complex peptides with multiple functionalities .

Antimicrobial Properties

Research has demonstrated that peptides synthesized using this compound exhibit significant antimicrobial activity. A study highlighted the incorporation of Fmoc-Dab(Alloc)-OH in cyclic peptides, which showed enhanced potency against various bacterial strains compared to linear analogs. The cyclic structure contributes to increased stability and bioactivity .

Cytotoxicity and Drug Delivery

This compound has been explored in the context of drug delivery systems, particularly in conjugates with chemotherapeutic agents like methotrexate (MTX). The incorporation of this amino acid into cell-penetrating peptides (CPPs) improved the intracellular uptake of MTX, enhancing its cytotoxic effects against resistant cancer cell lines. In vitro studies indicated that peptide-MTX conjugates exhibited a higher cytotoxic effect than MTX alone, showcasing the potential of this compound in developing effective cancer therapies .

Synthesis Techniques

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptide chains. The allocation of protective groups facilitates selective reactions and minimizes side reactions during synthesis. Recent advancements have introduced methods to enhance coupling efficiency and reduce racemization during peptide formation .

Case Studies

  • Cyclic Peptide Development :
    A study utilized this compound to synthesize bicyclic peptides that demonstrated superior bioactivity compared to their linear counterparts. The introduction of this amino acid facilitated the formation of stable cyclic structures that were effective against bacterial infections .
  • Peptide-MTX Conjugates :
    Research focused on developing CPPs using this compound to improve MTX delivery into cancer cells. The study found that these conjugates significantly increased drug efficacy in resistant cell models, indicating a promising avenue for overcoming drug resistance in cancer therapy .

Data Tables

PropertyValue
Molecular Weight342.35 g/mol
PurityMinimum 98%
Enantiomeric PurityMinimum 99.9%
Antimicrobial ActivityEffective against multiple strains
CytotoxicityEnhanced with MTX conjugation

Q & A

Q. What advanced analytical techniques validate the structural integrity of Alloc-deprotected peptides?

  • HR-MS/MS : Fragmentation patterns confirm side-chain modifications.
  • Circular Dichroism (CD) : Detects conformational changes post-modification.
  • X-ray crystallography : Resolves atomic-level details of cyclic peptides .

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